molecular formula C18H15ClNO3P B4623362 diphenyl (4-chlorophenyl)amidophosphate

diphenyl (4-chlorophenyl)amidophosphate

Cat. No. B4623362
M. Wt: 359.7 g/mol
InChI Key: CCZFCNRDOIPTRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diphenyl (4-chlorophenyl)amidophosphate-related compounds often involves the use of diphenyl chlorophosphate (DPCP) as a key reagent. For instance, DPCP, in combination with LiCl, has been effectively used for the preparation of aromatic polyesters directly from hydroxybenic acids, yielding high-molecular-weight copoly(amide—ester)s soluble in amide or phenolic solvents (Higashi, Ozawa, Hoshio, & Mochizuki, 1985). Another study detailed the synthesis of DPCP itself, using phenol and phosphorus oxychloride as raw materials, under the catalysis of anhydrous aluminum trichloride, highlighting the optimal conditions for its production (Gao Cun-sheng, 2012).

Molecular Structure Analysis

The molecular structure of compounds related to diphenyl (4-chlorophenyl)amidophosphate, such as diphenyl chlorophosphate, has been characterized using techniques like infrared spectrometry and nuclear magnetic resonance spectroscopy, which provide insight into their chemical makeup and properties (Gao Cun-sheng, 2012).

Chemical Reactions and Properties

DPCP has been utilized in various chemical reactions, such as the direct polycondensation reactions between aromatic dicarboxylic acids and aminophenols to prepare high molecular weight aromatic poly(amide-ester)s (Higashi, Hoshio, & Ohtani, 1984). Another application involves its use in the synthesis of unsymmetrical aromatic acetylenes through a condensation reaction with aromatic aldehydes and sulfones (Li-fen Peng et al., 2017).

Physical Properties Analysis

While specific studies on the physical properties of diphenyl (4-chlorophenyl)amidophosphate were not found, the research on related compounds, such as the synthesis and structural characterization of DPCP, sheds light on the physical aspects that can be inferred for similar compounds (Gao Cun-sheng, 2012).

Scientific Research Applications

Environmental Pollution and Flame Retardants

Research in environmental pollution highlights the significance of organophosphate esters, which are alternatives to polybrominated diphenyl ethers, often used as flame-retardants and plasticizers. A study focused on the occurrence and spatial distribution of these compounds, including triphenyl phosphate, in major rivers entering into the Bohai Sea, revealing their widespread presence and suggesting potential ecological risks due to high concentrations in water bodies (Wang et al., 2015).

Chemical Synthesis and Material Science

In the realm of chemical synthesis and material science, research has been conducted on the development of catalyst systems for the degradation of environmental pollutants. For example, a novel catalyst system based on Fe-N, N'-dipicolinamide complex was investigated for the degradation of 4-chlorophenol, a compound structurally related to diphenyl (4-chlorophenyl)amidophosphate, using hydrogen peroxide as an oxidant. This study highlighted the potential of such systems in environmental remediation and the significant role of catalyst concentration and reaction parameters on degradation efficiency (Jin et al., 2018).

Polymer Science and Fuel Cell Technology

In polymer science, research has explored the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes] for potential use as proton-conducting membranes in fuel cells. This study utilized diphenyl chlorophosphate as a phosphonating agent, indicating the versatility of diphenyl phosphate derivatives in advanced material applications (Allcock et al., 2002).

properties

IUPAC Name

4-chloro-N-diphenoxyphosphorylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClNO3P/c19-15-11-13-16(14-12-15)20-24(21,22-17-7-3-1-4-8-17)23-18-9-5-2-6-10-18/h1-14H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZFCNRDOIPTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(NC2=CC=C(C=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-phenyl)-phosphoramidic acid diphenyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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